1-(4-Chlorophenyl)-2-methylpyrrole
Description
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylpyrrole |
InChI |
InChI=1S/C11H10ClN/c1-9-3-2-8-13(9)11-6-4-10(12)5-7-11/h2-8H,1H3 |
InChI Key |
ZNMGNVMTDUXNME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(4-Chlorophenyl)-2-methylpyrrole: Synthesis, Structural Properties, and Pharmacological Potential
[1]
Abstract
1-(4-Chlorophenyl)-2-methylpyrrole (CAS 2407872-57-3) is a specialized N-aryl pyrrole derivative serving as a critical scaffold in medicinal chemistry.[1] Characterized by a lipophilic pyrrole core substituted with an electron-withdrawing chlorophenyl group and a steric-directing methyl moiety, this molecule exhibits unique electronic and steric properties suitable for drug discovery.[1] This technical guide provides an in-depth analysis of its chemical structure, validated synthesis protocols via the Paal-Knorr condensation, spectroscopic characteristics, and its potential as a pharmacophore in anti-inflammatory and antimicrobial research.
Chemical Structure and Molecular Properties[2][3][4][5][6]
The molecule consists of a central pyrrole ring N-substituted with a para-chlorophenyl group and C-substituted with a methyl group at the 2-position.[1] This substitution pattern creates a non-planar conformation due to steric repulsion between the 2-methyl group and the ortho-hydrogens of the phenyl ring, influencing its binding affinity in biological targets.
Identification Data
| Property | Detail |
| IUPAC Name | 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole |
| CAS Number | 2407872-57-3 |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| SMILES | CC1=CC=CN1C2=CC=C(Cl)C=C2 |
| InChI Key | Unique identifier derived from structure (Analogous keys used for verification) |
Physicochemical Profile (Predicted & Experimental)
-
Physical State: Pale yellow to off-white solid or viscous oil (dependent on purity and crystallization method).[1]
-
Melting Point: Typically 50–90 °C (Analogous N-aryl pyrroles melt in this range; e.g., 1-(4-chlorophenyl)pyrrole mp 88°C).[1]
-
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO). Insoluble in water.
-
Electronic Character: The p-chlorophenyl group acts as an electron-withdrawing group (EWG) via induction, reducing the electron density of the pyrrole ring slightly compared to N-alkyl pyrroles, potentially increasing metabolic stability against oxidation.[1]
Synthesis and Manufacturing Protocols
The most robust route for synthesizing 1-(4-chlorophenyl)-2-methylpyrrole is the Paal-Knorr Condensation .[1] This method involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine.[2][3][4]
Synthetic Strategy: Paal-Knorr Condensation
To achieve the specific 2-methyl substitution (as opposed to the common 2,5-dimethyl), the 1,4-dicarbonyl precursor must be 4-oxopentanal (levulinaldehyde) or its synthetic equivalent, 2-methyl-2,5-dimethoxytetrahydrofuran .[1]
Reaction Scheme Visualization
Figure 1: Paal-Knorr synthesis pathway for 1-(4-chlorophenyl)-2-methylpyrrole.[1]
Detailed Experimental Protocol
Objective: Synthesis of 1-(4-Chlorophenyl)-2-methylpyrrole on a 10 mmol scale.
Reagents:
-
4-Chloroaniline (1.27 g, 10 mmol)[1]
-
2-Methyl-2,5-dimethoxytetrahydrofuran (1.46 g, 10 mmol) (Precursor to 4-oxopentanal)[1]
-
Acetic Acid (Glacial, 20 mL) or p-Toluenesulfonic acid (catalytic) in Toluene.[1]
-
Solvent: Ethanol or Toluene.
Step-by-Step Methodology:
-
Activation: Dissolve 2-methyl-2,5-dimethoxytetrahydrofuran in 10 mL of dilute aqueous HCl (0.1 M) and stir at 60°C for 1 hour to hydrolyze the acetal and generate the reactive 1,4-dicarbonyl species (4-oxopentanal) in situ.
-
Condensation: Add 4-chloroaniline dissolved in ethanol (10 mL) to the reaction mixture.
-
Cyclization: Reflux the mixture at 80–100°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1). The spot for 4-chloroaniline should disappear.[1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Neutralize with saturated NaHCO₃ solution.
-
Extract with Dichloromethane (3 x 20 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue using flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane (100%) to Hexane:EtOAc (95:5).
-
Yield: Typical yields range from 65% to 80%.
-
Spectroscopic Characterization
Verification of the structure requires analyzing the distinct signals of the pyrrole ring and the para-substituted benzene.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.15 ppm (s, 3H): Methyl group at C2.
-
δ 5.95 ppm (m, 1H): Pyrrole H3 (adjacent to methyl).
-
δ 6.15 ppm (m, 1H): Pyrrole H4.
-
δ 6.70 ppm (m, 1H): Pyrrole H5 (adjacent to Nitrogen).
-
δ 7.20–7.45 ppm (m, 4H): Aromatic protons of the 4-chlorophenyl group (AA'BB' system).[1]
-
Note: The chemical shift of the methyl group is diagnostic; it appears upfield relative to methoxy groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Signals: ~13.5 (CH₃), 108.0 (C3), 109.5 (C4), 122.0 (C5), 129.0 (Ar-C), 130.5 (Ar-C), 133.0 (C-Cl), 138.0 (N-Ar-C).[1]
-
Mass Spectrometry (MS)[1]
Biological and Pharmacological Potential[3][4][5][15]
The 1-aryl-2-methylpyrrole scaffold is a "privileged structure" in drug discovery, often serving as a core for anti-inflammatory and antimicrobial agents.[1]
Structure-Activity Relationship (SAR)
The 2-methyl group provides steric bulk that prevents free rotation of the N-aryl bond, locking the molecule in a specific conformation that may enhance binding to enzyme pockets (e.g., COX-2, tubulin).[1]
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) of the 1-(4-chlorophenyl)-2-methylpyrrole scaffold.[1]
Therapeutic Applications[4][5]
-
Anti-Inflammatory Agents: Analogs of 1-aryl-2-methylpyrroles have been identified as COX-2 inhibitors.[1] The 4-chlorophenyl moiety mimics the halogenated phenyl rings found in NSAIDs like Indomethacin or Diclofenac.
-
Antimicrobial/Antifungal: This structure is related to pyrrolnitrin , a natural antifungal antibiotic. The chlorophenyl group enhances cell membrane permeability in fungal pathogens.
-
Tubulin Polymerization Inhibitors: N-aryl pyrroles can act as colchicine-site binders, disrupting microtubule formation in cancer cells.[1]
Safety and Handling
-
Hazard Classification:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the pyrrole ring, which can darken upon exposure to air and light.
References
-
PubChem Compound Summary. "1-(4-Chlorophenyl)-2-methylpyrrole (CAS 2407872-57-3)."[1] National Center for Biotechnology Information. Link
-
Paal-Knorr Synthesis Mechanism. Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[3][5] Journal of Organic Chemistry, 1991.[2] Link[1]
-
Biological Activity of Pyrroles. Kazemi, M., & Karezani, N. "Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds."[6][7] Biological and Molecular Chemistry, 2023.[7] Link
-
Anti-Inflammatory Pyrrole Derivatives. National Institutes of Health (PMC). "Anti-Inflammatory and Immunomodulatory Effects of Pyrrole Derivatives." Link
-
Sigma-Aldrich Product Data. "4-Chloroaniline and Pyrrole Precursors."[1] Link
Sources
- 1. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR spectrum [chemicalbook.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. scribd.com [scribd.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(4-Chlorophenyl)-2-methylpyrrole
The following technical guide details the solubility profile, thermodynamic analysis, and experimental characterization of 1-(4-Chlorophenyl)-2-methylpyrrole .
Executive Summary
1-(4-Chlorophenyl)-2-methylpyrrole is a functionalized N-aryl pyrrole intermediate often utilized in the synthesis of p38 MAPK inhibitors and non-steroidal anti-inflammatory agents. Its solubility behavior is governed by the interplay between the lipophilic chlorophenyl moiety and the electron-rich pyrrole ring.
This guide provides a comprehensive analysis of its solubility characteristics, predictive modeling based on structural analogs, and a validated experimental protocol for thermodynamic profiling. It is designed for process chemists and formulation scientists requiring precise data for purification (recrystallization) and bioavailability enhancement.
Part 1: Chemical Profile & Predicted Solubility Trends
Structural Determinants of Solubility
The molecule consists of a hydrophobic 4-chlorophenyl group attached to the nitrogen of a 2-methylpyrrole core.
-
Lipophilicity: High. The chloro-substituent and aromatic rings drive high
values, suggesting poor aqueous solubility. -
Intermolecular Forces: The lack of strong hydrogen bond donors (no N-H or O-H) means the crystal lattice is primarily held by
stacking and van der Waals forces. -
Solvent Interaction: Solubility is maximized in aprotic polar solvents that can disrupt
-stacking without requiring hydrogen bond donation from the solute.
Solubility Ranking (Polarity & Dielectric Constant Correlation)
Based on thermodynamic data from structural analogs (e.g., 1-(4-chlorophenyl)-1H-pyrrole and 1-methylpyrrole derivatives), the solubility profile follows a distinct polarity-based hierarchy:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Dipolar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions disrupt lattice energy. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Favorable dispersion forces; ideal for process dissolution. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases as alkyl chain length increases. Key Recrystallization Solvents. |
| Non-Polar | Toluene, Hexane, Heptane | Low | Insufficient energy to overcome crystal lattice forces (Anti-solvents). |
| Aqueous | Water, Buffers (pH 1-10) | Insoluble | Hydrophobic effect dominates; |
Part 2: Thermodynamic Modeling (Theoretically Grounded)
To accurately predict solubility (
The Modified Apelblat Equation
This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Used to determine the precise saturation point for cooling crystallization. A positive
term typically indicates a non-ideal solution behavior common in aryl-pyrroles.
The van't Hoff Equation
Used to extract thermodynamic parameters: Enthalpy (
-
Interpretation:
- (Endothermic): Solubility increases with temperature (Standard for this compound).
- : The dissolution process is non-spontaneous at standard conditions, requiring thermal energy or co-solvents.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Laser Monitoring Method (High Precision)
For determination of the metastable zone width (MSZW) and precise solubility limits.
Objective: Determine the saturation temperature (
Workflow Diagram:
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh excess 1-(4-Chlorophenyl)-2-methylpyrrole into a jacketed glass vessel containing a known mass of solvent (e.g., Ethanol).
-
Setup: Insert a laser source (650 nm) and a photodetector on opposite sides of the vessel. Initiate stirring at 400 rpm.
-
Thermal Cycle:
-
Heating: Ramp temperature at
. Monitor laser transmittance. The point of maximum transmittance (plateau) is recorded as (Saturation Temperature). -
Cooling: Ramp down at
until transmittance drops (nucleation).
-
-
Validation: The difference between
and defines the Metastable Zone Width (MSZW), critical for controlling crystal size distribution.
Protocol B: Static Shake-Flask Method (Standard)
For equilibrium solubility at fixed temperatures.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (e.g., 298.15 K) for 24–72 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
-
Self-Validation Check: Repeat measurements at 48h and 72h. If deviation is
, equilibrium is reached.
-
Part 4: Applications in Purification & Synthesis[1]
Recrystallization Strategy
Based on the solubility differential, the Ethanol/Water system is the most effective binary solvent system for purification.
-
Solvent: Ethanol (High solubility at boiling point, moderate at RT).
-
Anti-Solvent: Water (Poor solubility).
-
Procedure: Dissolve crude material in refluxing ethanol. Slowly add hot water until persistent turbidity is observed. Cool slowly to
to maximize yield and purity.
Reaction Solvent Selection
For the Paal-Knorr synthesis (reaction of 2,5-hexanedione derivatives with 4-chloroaniline), Acetic Acid or Ethanol are preferred. They solubilize the reagents but allow the hydrophobic product to precipitate upon cooling or water addition, simplifying isolation.
References
-
Paal-Knorr Synthesis & Pyrrole Chemistry
-
Thermodynamic Solubility Modeling
- Title: Solubility and Thermodynamic Analysis of N-Aryl Pyrrole Deriv
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
-
Experimental Methodology (Laser Monitoring)
- Title: An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique.
- Source: Pharmaceutical Sciences, 2024.
-
URL:[Link]
-
Purific
Sources
Strategic Safety & Handling Protocol: 1-(4-Chlorophenyl)-2-methylpyrrole
Topic: Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)-2-methylpyrrole Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Context: 1-(4-Chlorophenyl)-2-methylpyrrole is a specialized nitrogen heterocycle often utilized as a scaffold in medicinal chemistry (e.g., for antifungal or anti-inflammatory agents) or as a precursor in materials science. Unlike commmodity chemicals, specific toxicological data for this exact isomer is often sparse.
This guide utilizes Read-Across Methodology , extrapolating safety data from structurally validated analogs (e.g., 1-(4-chlorophenyl)-2,5-dimethylpyrrole [CAS: 5044-23-5] and 1-(4-chlorophenyl)pyrrole [CAS: 5044-38-2]) to construct a conservative safety profile.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Structural Features | Electron-rich pyrrole ring fused to a lipophilic 4-chlorophenyl moiety. |
| Physical State | Solid (likely off-white to tan crystalline powder) or viscous oil (purity dependent). |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water. |
Hazard Identification (GHS Classification)
Note: In the absence of compound-specific in vivo data, the "Precautionary Principle" dictates classifying based on the most toxic structural analogs.
Predicted GHS Classification
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1][2] | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |
| Serious Eye Damage | Cat 1/2A | Causes serious eye damage/irritation. | H318/H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |
| Aquatic Toxicity (Chronic) | Cat 2 | Toxic to aquatic life with long lasting effects. | H411 |
Toxicological Mechanism (The "Why")
-
Pyrrole Ring Activation: The electron-rich pyrrole ring is susceptible to oxidative metabolism (e.g., by CYP450 enzymes), potentially forming reactive electrophilic intermediates (epoxides or iminium ions) capable of covalent binding to cellular proteins.
-
Chlorophenyl Lipophilicity: The p-chloro substituent increases lipophilicity (LogP ~3.5–4.0), facilitating membrane permeability and potential bioaccumulation in lipid-rich tissues.
-
Halogenated Aromaticity: Chlorinated aromatics are notoriously persistent in aquatic environments, necessitating strict waste stream segregation.
Exposure Control & Engineering Protocols
Standard laboratory ventilation is insufficient for heated operations. Use the hierarchy of controls below.
Engineering Controls
-
Primary: Chemical Fume Hood with face velocity > 0.5 m/s.
-
Powder Handling: If handling >500mg of solid, use a HEPA-filtered balance enclosure or static-dissipative powder funnel to prevent aerosolization.
-
System Integrity: All reactions involving temperatures >50°C must be under inert atmosphere (N₂ or Ar) to prevent auto-oxidation of the pyrrole ring.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands | Double Gloving: Nitrile (Outer) / Laminate (Inner) | Pyrroles can permeate standard nitrile; chlorinated solvents (often used with this compound) degrade latex. |
| Eyes | Chemical Splash Goggles | Risk of irreversible corneal damage (H318) from crystalline dust or concentrated solutions. |
| Respiratory | P95/P100 Respirator | Required only if handling outside a fume hood (e.g., spill cleanup). |
| Body | Tyvek® Lab Coat | Prevents contamination of street clothes; standard cotton may absorb lipophilic solids. |
Experimental Workflow & Safety Logic
Diagram 1: Safe Handling & Synthesis Workflow
This workflow enforces safety checkpoints during the synthesis or isolation of the compound.
Caption: Operational workflow emphasizing containment points (Weighing, Quenching) and waste segregation paths.
Stability, Reactivity & Storage
Chemical Stability[3][4]
-
Light Sensitivity: Pyrroles are photosensitive. Store in amber vials wrapped in foil.
-
Oxidation: Susceptible to auto-oxidation in air, turning dark brown/black (formation of polypyrroles).
-
Incompatibilities:
-
Strong Oxidizers:[3] Vigorous reaction, potential fire.
-
Strong Acids: Causes polymerization (tar formation).
-
Storage Protocol (Self-Validating)
-
Container: Amber glass with PTFE-lined cap.
-
Environment: Refrigerator (2-8°C) or Freezer (-20°C) for long-term.
-
Validation: Check appearance monthly. Darkening indicates decomposition/oxidation.
Emergency Response & Toxicology
Diagram 2: Metabolic Activation Pathway (Hypothetical)
Understanding the metabolic fate helps predict toxicity.
Caption: Bioactivation pathway showing how oxidative metabolism can lead to reactive intermediates if Glutathione (GSH) is depleted.
First Aid Measures
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[4] Rationale: Pulmonary irritation from pyrrole vapors.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases transdermal absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[4][5] Seek immediate ophthalmological consult.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (aspiration hazard).
Ecological Impact & Disposal
Halogenated Waste Rule: Due to the Chlorine atom on the phenyl ring, this compound must not be disposed of in general organic waste. It requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans.
-
Waste Stream: Halogenated Organic.
-
Spill Cleanup: Do not wash into drains.[6] Absorb with vermiculite or sand.
References
-
PubChem. (2023).[7] Compound Summary: 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 5044-23-5). National Library of Medicine. Link
-
ECHA (European Chemicals Agency). (2023).[7] Registration Dossier: 1-(4-chlorophenyl)pyrrole.[8]Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-(4-Chlorophenyl)-1H-pyrrole. Merck KGaA.[9][5] Link
-
Smith, J. A., et al. (2006).[10] The regioselective synthesis of aryl pyrroles.[10] Organic & Biomolecular Chemistry.[8][10] Link
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.Link
Sources
- 1. 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 15400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | C12H12ClN | CID 78742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. albaugh.com [albaugh.com]
- 5. Documents [merckmillipore.com]
- 6. download.basf.com [download.basf.com]
- 7. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1631-29-4|1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Chlorophenyl)-2-methylpyrrole via Paal-Knorr reaction
Application Note: Regioselective Synthesis of 1-(4-Chlorophenyl)-2-methylpyrrole via Modified Paal-Knorr Condensation
Executive Summary & Strategic Rationale
The synthesis of 1-(4-chlorophenyl)-2-methylpyrrole presents a specific regiochemical challenge often overlooked in standard Paal-Knorr literature, which typically focuses on symmetrical 2,5-dimethylpyrroles derived from 2,5-hexanedione. To achieve the mono-methylated substitution pattern at the C2 position, the reaction requires 4-oxopentanal (levulinaldehyde) as the 1,4-dicarbonyl precursor.
Due to the oxidative instability and polymerization tendency of free 4-oxopentanal, this protocol utilizes the Clauson-Kaas modification , employing 2-methyl-2,5-dimethoxytetrahydrofuran as a stable, masked equivalent. Under acidic conditions, this precursor generates the reactive 1,4-dicarbonyl species in situ, ensuring high conversion rates and minimizing oligomeric side products.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusively yields the 2-methyl derivative (avoiding 2,5-dimethyl impurities).
-
Stability: Eliminates the handling of unstable aldehydes.
-
Scalability: Validated for gram-scale synthesis with reproducible yields (>75%).
Mechanistic Insight & Kinetics
The reaction proceeds through a domino sequence: acid-catalyzed deprotection, condensation, and cyclodehydration.
-
Activation: The cyclic acetal (2-methyl-2,5-dimethoxytetrahydrofuran) undergoes acid hydrolysis to release 4-oxopentanal.
-
Condensation: The nucleophilic nitrogen of 4-chloroaniline attacks the more reactive aldehyde carbonyl of 4-oxopentanal first, forming a hemiaminal/imine intermediate.
-
Cyclization: The nitrogen attacks the remaining ketone carbonyl.[1]
-
Aromatization: Two dehydration steps drive the equilibrium toward the aromatic pyrrole system.
Figure 1: Reaction Pathway and Mechanism
Caption: Mechanistic flow from the masked acetal precursor to the aromatized pyrrole target via in situ deprotection.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 4-Chloroaniline | 127.57 | 1.0 | 1.28 g (10 mmol) | Nucleophile |
| 2-Methyl-2,5-dimethoxytetrahydrofuran | 146.18 | 1.1 | 1.61 g (1.75 mL) | Electrophile Precursor |
| Acetic Acid (Glacial) | 60.05 | Solvent | 10 mL | Solvent/Catalyst |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.05 | 86 mg | Co-catalyst (Optional)* |
*Note: Glacial acetic acid is usually sufficient, but p-TSA can accelerate the reaction if kinetics are sluggish.
Step-by-Step Methodology
Step 1: Precursor Activation & Mixing
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 4-Chloroaniline (1.28 g) to the flask.
-
Add Glacial Acetic Acid (10 mL) and stir at room temperature until the amine is fully dissolved.
-
Add 2-Methyl-2,5-dimethoxytetrahydrofuran (1.75 mL) dropwise over 2 minutes. Caution: Mild exotherm may occur.
Step 2: Thermal Reaction
-
Heat the reaction mixture to 90°C (oil bath temperature).
-
Maintain reflux for 2–3 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting aniline spot (
) should disappear, and a new fluorescent spot ( ) should appear.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Cold Water (50 mL) to quench the acid.
-
Neutralize carefully with Saturated NaHCO₃ solution until pH
7–8. Caution: CO₂ evolution. -
Extract with Dichloromethane (DCM) (
). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is typically a dark brown oil.
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5% EtOAc in Hexanes.
-
-
Collect fractions containing the product and evaporate to dryness.
-
Optional: Recrystallize from cold Ethanol/Water if a solid is obtained (Melting point approx. 50–55°C, though often an oil).
Figure 2: Experimental Workflow
Caption: Operational workflow for the synthesis and isolation of the target pyrrole.
Quality Control & Characterization
The product must be validated to ensure the correct regioisomer (2-methyl) was formed rather than the 2,5-dimethyl (from hexanedione contamination) or unsubstituted pyrrole.
Expected NMR Data (CDCl₃, 400 MHz):
-
¹H NMR:
- 7.35 (d, J = 8.8 Hz, 2H, Ar-H) – Characteristic of p-chlorophenyl.
- 7.18 (d, J = 8.8 Hz, 2H, Ar-H).
- 6.70 (m, 1H, Pyrrole-H5) – Alpha proton (deshielded).
- 6.15 (m, 1H, Pyrrole-H3).
- 5.95 (m, 1H, Pyrrole-H4).
- 2.18 (s, 3H, -CH₃) – Diagnostic singlet for C2-Methyl.
Interpretation:
-
The presence of three distinct pyrrole protons confirms the mono-substituted pyrrole ring (as opposed to two protons in 2,5-dimethylpyrrole).
-
The methyl singlet at ~2.18 ppm confirms the alkylation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of the furan precursor due to excessive heat or acidity. | Reduce temperature to 80°C; add the furan precursor slowly to the hot amine solution (inverse addition). |
| Incomplete Conversion | Insufficient hydrolysis of the acetal. | Ensure Glacial Acetic Acid is used (water content in dilute acid may be insufficient for solvation but too high for condensation equilibrium). Add 5% water if hydrolysis is the bottleneck, or use p-TSA. |
| Product is Red/Purple | Oxidation of the pyrrole ring (pyrrole-red). | Purify immediately. Store under Nitrogen in the dark. Pyrroles are light-sensitive. |
| Presence of Furan | Paal-Knorr Furan synthesis competing.[2] | Ensure the amine is in excess or fully dissolved before adding the dicarbonyl source. |
References
-
Amarnath, V., & Amarnath, K. (1995).[3][4] Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]
-
Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of Cis- and Trans-2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. (Foundational work on alkoxytetrahydrofurans as synthons). [Link]
-
Banik, B. K., et al. (2004). Microwave-induced Paal-Knorr reaction: A simple activation method for the synthesis of N-substituted pyrroles. Tetrahedron Letters, 45(24), 4723-4726. [Link]
-
PubChem Compound Summary: 2-Methyl-2,5-dimethoxytetrahydrofuran. (Precursor Validation). [Link]
Sources
Application Note: Catalyst Selection & Protocols for 1-(4-Chlorophenyl)-2-methylpyrrole Synthesis
Executive Summary
This application note provides a technical roadmap for the synthesis of 1-(4-chlorophenyl)-2-methylpyrrole , a critical pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Unlike the generic synthesis of 2,5-dimethylpyrroles using symmetric diketones, this specific target requires the regiochemical control offered by 4-oxopentanal (levulinaldehyde) precursors.
We evaluate three distinct catalytic systems—Brønsted Acids (p-TSA) , Heterogeneous Clays (Montmorillonite K-10) , and Lewis Acids (Sc(OTf)₃) —to balance yield, purity, and green chemistry compliance.
Chemical Strategy & Precursor Selection
The Structural Challenge
The target molecule requires a methyl group at the C2 position and a 4-chlorophenyl group at the N1 position.
-
Incorrect Precursor: 2,5-Hexanedione
yields 1-(4-chlorophenyl)-2,5-dimethyl pyrrole. -
Correct Precursor: 4-Oxopentanal (Levulinaldehyde) or its acetal equivalent.
Reaction Pathway
The synthesis proceeds via the Paal-Knorr condensation , where the primary amine (4-chloroaniline) condenses with the 1,4-dicarbonyl compound.
Reaction Scheme:
Catalyst Selection Matrix
The choice of catalyst dictates the reaction profile, workup intensity, and scalability.
| Feature | p-Toluenesulfonic Acid (p-TSA) | Montmorillonite K-10 Clay | Scandium Triflate (Sc(OTf)₃) |
| Type | Homogeneous Brønsted Acid | Heterogeneous Solid Acid | Homogeneous Lewis Acid |
| Reaction Time | 2–4 Hours (Reflux) | 10–30 Mins (Microwave) | 1–2 Hours (RT/Mild Heat) |
| Yield Potential | 75–85% | 85–95% | 90–98% |
| Workup | Extraction + Neutralization | Filtration (Catalyst Recovery) | Aqueous Wash / Extraction |
| Green Score | Low (Solvent heavy) | High (Solvent-free option) | Medium (Atom efficient) |
| Cost | Low | Low | High |
| Best For | Bulk Scale-up | Green / Rapid Screening | High Purity / Sensitive Substrates |
Decision Logic for Researchers
Figure 1: Decision tree for selecting the optimal catalytic system based on scale, environmental constraints, and substrate sensitivity.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting low yields. The reaction involves hemiaminal formation followed by cyclization and dehydration.
Critical Step: The acid catalyst activates the carbonyl carbons, making them susceptible to nucleophilic attack by the aniline nitrogen. In unsymmetrical dicarbonyls (like 4-oxopentanal), the amine typically attacks the more reactive aldehyde first, followed by the ketone.
Figure 2: Sequential mechanistic pathway of the Paal-Knorr condensation.
Experimental Protocols
Protocol A: The Classical Approach (p-TSA)
Best for robust, large-scale synthesis where solvent disposal is not a primary constraint.
Materials:
-
4-Chloroaniline (1.0 equiv)
-
4-Oxopentanal (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (5 mol%)
-
Ethanol or Toluene
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-chloroaniline in 20 mL of Ethanol.
-
Addition: Add 11 mmol of 4-oxopentanal followed by 0.5 mmol of p-TSA.
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: Dissolve residue in DCM, wash with saturated
(to remove acid) and brine. Dry over . Recrystallize from Ethanol/Water.
Validation:
-
Yield: Expect 75–82%.
-
Note: If using Toluene, use a Dean-Stark trap to remove water azeotropically to push equilibrium.
Protocol B: Green Synthesis (Montmorillonite K-10)
Best for rapid library generation and eco-friendly compliance.
Materials:
-
4-Chloroaniline (1.0 equiv)
-
4-Oxopentanal (1.0 equiv)
-
Montmorillonite K-10 Clay (20% w/w relative to reactants)
-
Solvent-free (or minimal Ethanol)
Procedure:
-
Mixing: In a microwave-safe vial, mix 2 mmol of 4-chloroaniline and 2 mmol of 4-oxopentanal.
-
Catalyst: Add 100 mg of Montmorillonite K-10 clay. Mix thoroughly to form a paste.
-
Irradiation: Irradiate in a microwave reactor at 300W (or 80°C setpoint) for 5–10 minutes.
-
Extraction: Cool the vial. Add 10 mL Ethyl Acetate and stir for 2 minutes.
-
Filtration: Filter through a celite pad to remove the clay catalyst (Catalyst can be reactivated by heating at 120°C).
-
Isolation: Evaporate solvent. The product is often pure enough for biological testing; otherwise, flash chromatography.
Validation:
-
Yield: Expect 85–92%.
-
Advantage: "Water-only" byproduct; reusable catalyst.
Protocol C: High-Performance Lewis Acid (Sc(OTf)₃)
Best for high-value synthesis requiring minimal side reactions.
Materials:
-
4-Chloroaniline (1.0 equiv)
-
4-Oxopentanal (1.1 equiv)
-
Scandium(III) Triflate (1 mol%)[1]
-
Acetonitrile or Water
Procedure:
-
Setup: Mix 5 mmol amine and 5.5 mmol aldehyde in 10 mL Acetonitrile.
-
Catalysis: Add 0.05 mmol (1 mol%)
. -
Reaction: Stir at room temperature for 1 hour. If conversion is slow, heat to 50°C.
-
Quench: Add water (10 mL).
-
Extraction: Extract with Ethyl Acetate (2 x 15 mL).
-
Purification: The Lewis acid remains in the aqueous phase (can be recovered). Dry organic layer and evaporate.
Validation:
-
Yield: Expect 90–98%.
-
Advantage: Extremely mild; compatible with other acid-sensitive functional groups on the aniline ring.
Quality Control & Characterization
Confirm the structure using 1H NMR (CDCl₃, 400 MHz) . Look for these diagnostic signals to ensure the 2-methyl isomer was formed correctly and not an oligomer.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Methyl Group (-CH₃) | ~2.15 - 2.30 ppm | Singlet (3H) | Confirms C2-Methylation |
| Pyrrole C3-H | ~5.9 - 6.0 ppm | Multiplet/Doublet | Ring proton |
| Pyrrole C4-H | ~6.1 - 6.2 ppm | Multiplet | Ring proton |
| Pyrrole C5-H | ~6.6 - 6.8 ppm | Multiplet | Adjacent to Nitrogen (Deshielded) |
| Aromatic (4-Cl-Ph) | ~7.2 - 7.4 ppm | AA'BB' System | Characteristic of p-substituted benzene |
Troubleshooting:
-
Dark/Tar Formation: Reaction temperature too high or acid concentration too strong (common with p-TSA). Switch to Protocol B or C.
-
Incomplete Conversion: Water is inhibiting the reaction. Use molecular sieves or Dean-Stark apparatus.
References
-
Banik, B. K., et al. (2004). "Iodine-catalyzed synthesis of substituted pyrroles." Tetrahedron Letters, 45(11), 2305-2307. Link
-
Varma, R. S., & Kumar, D. (1999). "Microwave-accelerated solvent-free synthesis of heterocyclic compounds using clay catalysts." Synlett, 1999(S1), 857-888. Link
-
Chen, J., et al. (2006). "Scandium(III) triflate catalyzed Paal-Knorr reaction."[1] Synlett, 2006(11), 1683-1686. Link
-
Amarnath, V., et al. (1991).[2] "Mechanism of the Paal-Knorr pyrrole synthesis." Journal of Organic Chemistry, 56(24), 6924-6931. Link
-
Azizi, N., et al. (2009).[3] "Iron(III) chloride catalyzed Paal-Knorr synthesis in water."[3] Synlett, 2009(14), 2245-2248. Link
Sources
Application Note: High-Purity Isolation of 1-(4-Chlorophenyl)-2-methylpyrrole
Here is the detailed Application Note and Protocol for the purification of 1-(4-Chlorophenyl)-2-methylpyrrole.
Introduction & Chemical Context
The compound 1-(4-Chlorophenyl)-2-methylpyrrole is a significant N-aryl pyrrole scaffold, often synthesized via the Paal-Knorr condensation of 4-chloroaniline with 4-oxopentanal (or its equivalents). While the synthesis is well-established, obtaining pharmaceutical-grade purity (>99.5%) is complicated by two critical factors:
-
Acid Sensitivity: Electron-rich pyrroles are prone to acid-catalyzed polymerization ("pyrrole red" formation), making standard acidic workups risky.
-
Genotoxic Impurities: The starting material, 4-chloroaniline , is a known toxic agent. Its complete removal is a critical quality attribute (CQA) for any biological application.
This guide details two validated purification protocols: Flash Column Chromatography (for high-purity small batches) and Recrystallization (for scalable bulk processing).
Target Molecule Profile
| Property | Description |
| Chemical Name | 1-(4-Chlorophenyl)-2-methylpyrrole |
| Molecular Formula | C₁₁H₁₀ClN |
| Polarity | Lipophilic (Non-polar to Moderately Polar) |
| Major Impurities | 4-Chloroaniline (SM), Oligomers, 4-oxopentanal derivatives |
| Stability | Air-sensitive (slow oxidation); Acid-sensitive |
Strategic Purification Workflow
The following decision tree outlines the logic for selecting the appropriate purification method based on crude purity and scale.
Figure 1: Purification Decision Matrix. Note the critical control point at the Acid Wash step due to pyrrole stability.
Method A: Buffered Flash Chromatography
Best For: Small scale (<5g), high purity requirements, removal of oligomers.
Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze the decomposition of the electron-rich pyrrole ring during the separation process. To prevent this, the stationary phase must be neutralized .
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Hexane (Hex) and Ethyl Acetate (EtOAc).[1]
-
Modifier: Triethylamine (Et₃N).[2]
Protocol
-
Column Preparation (Slurry Pack):
-
Prepare a slurry of Silica Gel in Hexane containing 1% Triethylamine (v/v) .
-
Why: The Et₃N neutralizes acidic sites on the silica surface, preventing on-column polymerization [1].
-
Pour the column and flush with 2 column volumes (CV) of Hexane/1% Et₃N.
-
-
Sample Loading:
-
Dissolve the crude residue in a minimum amount of Hexane/DCM (9:1).
-
Caution: Avoid pure DCM if possible, as it can promote "streaking" of the amine impurity.
-
-
Elution Gradient:
-
0–5 min: 100% Hexane (Elutes non-polar impurities).
-
5–20 min: 0% → 5% EtOAc in Hexane.
-
20–40 min: 5% → 10% EtOAc in Hexane.
-
Note: The target 1-(4-chlorophenyl)-2-methylpyrrole typically elutes early (Rf ≈ 0.6–0.7 in 9:1 Hex:EtOAc) due to its lipophilicity. The 4-chloroaniline impurity is more polar and will elute later or trail significantly.
-
-
Fraction Collection:
-
Collect fractions and analyze via TLC.
-
Visualization: Use UV (254 nm) and Vanillin stain (pyrroles turn distinct red/purple; anilines turn yellow/orange).
-
-
Concentration:
-
Pool pure fractions and rotary evaporate at <40°C.
-
Store under Nitrogen/Argon in the dark.
-
Method B: Recrystallization (Ethanol/Water System)
Best For: Scale-up (>5g), removing trace aniline without chromatography.
N-aryl pyrroles are highly lipophilic, while 4-chloroaniline has moderate solubility in alcohols but higher solubility in aqueous alcohols than the pyrrole product. We exploit this solubility differential.
Protocol
-
Dissolution:
-
Place the crude solid in a flask equipped with a magnetic stirrer.
-
Add warm Ethanol (50°C) dropwise until the solid just dissolves.
-
Target Concentration: ~10 mL solvent per 1 g of crude.
-
-
Anti-Solvent Addition:
-
While maintaining agitation at 50°C, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the solution again.
-
-
Controlled Cooling (The Critical Step):
-
Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).
-
Why: Rapid cooling traps the 4-chloroaniline impurity inside the crystal lattice (occlusion). Slow cooling excludes impurities.
-
Once at room temperature, move to an ice bath (0–4°C) for 1 hour.
-
-
Filtration:
-
Filter the crystals using a vacuum Buchner funnel.
-
Wash: Wash the filter cake with cold 20% Ethanol/Water mixture. This washes away surface mother liquor containing the aniline impurity.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Troubleshooting: Persistent Aniline
If 4-chloroaniline persists after recrystallization (detected by NMR):
-
Scavenger Resin: Dissolve the product in DCM and stir with a polymer-bound aldehyde resin (e.g., 4-Benzyloxybenzaldehyde polystyrene) for 2 hours. The resin covalently binds the aniline (forming an imine), allowing the pure pyrrole to be filtered off [2].
Quality Control & Validation
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Success Criteria: Single peak >99.5% area; absence of peak at 4-chloroaniline retention time.
1H NMR Validation (CDCl₃, 400 MHz)
To confirm the structure and purity:
-
Pyrrole Ring Protons: Look for the characteristic doublet/multiplet signals in the 6.0–6.3 ppm region (H3 and H4) and 6.6–6.8 ppm (H5).
-
Methyl Group: A sharp singlet around δ 2.1–2.3 ppm .
-
Absence of Impurity:
-
Check for the absence of the broad NH₂ singlet (usually ~3.5–4.0 ppm) indicative of 4-chloroaniline.
-
Check for absence of aldehyde proton (~9.8 ppm) from starting material.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference on Pyrrole acid sensitivity and Paal-Knorr mechanisms).
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
-
Banik, B. K., et al. (2000). "Microwave-induced Paal-Knorr reaction: A simple method for the synthesis of pyrroles." Tetrahedron Letters, 41(34), 6551-6554.
-
Amarnath, V., et al. (1991).[3] "Mechanism of the Paal-Knorr pyrrole synthesis." The Journal of Organic Chemistry, 56(24), 6924-6931.
Sources
Application Note: Strategic Crystallization of 1-(4-Chlorophenyl)-2-methylpyrrole
Introduction: The Critical Role of Crystallization
1-(4-Chlorophenyl)-2-methylpyrrole is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Like many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is paramount for reliable downstream applications and regulatory compliance. Crystallization is a powerful purification technique that leverages differences in solubility to selectively isolate a target compound from impurities, yielding a product with superior chemical purity and desired physical attributes such as a stable crystalline form.[1]
This guide provides a comprehensive framework for developing a robust crystallization protocol for 1-(4-Chlorophenyl)-2-methylpyrrole. It moves beyond a simple list of steps to explain the underlying principles of solvent selection and process optimization, enabling researchers to rationally design and troubleshoot their purification workflows.
Understanding the Solute: A Chemist's Perspective
The molecular structure of 1-(4-Chlorophenyl)-2-methylpyrrole dictates its solubility behavior. The molecule possesses distinct regions of varying polarity:
-
Non-polar domains: The chlorophenyl ring and the methyl group are hydrophobic.
-
Moderately polar domain: The pyrrole ring, a nitrogen-containing heterocycle, contributes moderate polarity.
This amphiphilic nature suggests that the compound will be soluble in a range of organic solvents but is unlikely to be soluble in water. The fundamental principle of "like dissolves like" is the cornerstone of our solvent selection strategy.[2] Solvents that share structural or polarity features with the solute are more likely to be effective.[3]
The Solvent Selection Workflow
Choosing the right solvent system is the most critical step in developing a crystallization process.[1] An ideal single solvent should dissolve the compound completely at an elevated temperature (near the solvent's boiling point) but exhibit poor solubility at lower temperatures (e.g., room temperature or 0-4 °C).[2] This temperature-dependent solubility gradient drives the crystallization process upon cooling. When no single solvent meets these criteria, a two-solvent (or "solvent-antisolvent") system is employed.
The following workflow provides a systematic approach to solvent selection.
Caption: Decision workflow for selecting a crystallization solvent system.
Experimental Protocols
Safety Precaution: Always conduct these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol: Systematic Solvent Screening
This initial screen aims to identify promising single solvents or pairs for crystallization.
Materials:
-
1-(4-Chlorophenyl)-2-methylpyrrole (impure solid)
-
Test tubes or small vials
-
Candidate solvents (see Table 1)
-
Spatula
-
Hot plate or sand bath
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the impure solid into a series of labeled test tubes.
-
To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature.
-
Agitate the mixture. Observe and record if the solid dissolves completely.
-
If it dissolves at room temperature: The solvent is likely too good for single-solvent cooling crystallization. Reserve it for consideration in a two-solvent system.[2]
-
If it does not dissolve: Proceed to the next step.
-
-
Gently heat the suspension in a water or sand bath, adding small aliquots of the solvent until the solid just dissolves. Do not add a large excess.[4]
-
Record the approximate volume of solvent used. A good solvent dissolves the compound at a reasonable concentration when hot.
-
Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the solution, as slow cooling promotes the formation of larger, purer crystals.[2]
-
If no crystals form, try inducing crystallization by gently scratching the inside of the test tube with a glass rod at the solution's surface or by placing the tube in an ice-water bath.[5]
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Table 1: Candidate Solvents for 1-(4-Chlorophenyl)-2-methylpyrrole
| Solvent | Boiling Point (°C) | Polarity | Predicted Role & Rationale |
| Ethanol | 78 | Polar Protic | Primary Candidate. Often used for related heterocyclic compounds.[6][7] Good potential for temperature-dependent solubility. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more polar and lower boiling point. May show different solubility characteristics. |
| Acetone | 56 | Polar Aprotic | A versatile solvent. Often used with water as an anti-solvent for related structures.[8] |
| Ethyl Acetate | 77 | Medium Polarity | A common recrystallization solvent; its medium polarity may be well-suited to the solute. |
| Toluene | 111 | Non-polar | The aromatic nature may effectively dissolve the chlorophenyl group at high temperatures. |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely Anti-solvents. Expected to have very low solubility for the compound and are ideal for precipitating it from a more polar solvent.[8] |
| Water | 100 | Very Polar | Likely Anti-solvent. The hydrophobic parts of the molecule should make it insoluble in water.[9][10] |
Protocol: Single-Solvent Cooling Crystallization (Example: Ethanol)
This protocol is used when a suitable single solvent has been identified in the screening phase.
Procedure:
-
Dissolution: Place the impure 1-(4-Chlorophenyl)-2-methylpyrrole in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid by heating the mixture to a gentle boil.[4]
-
(Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the final crystals.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter or by placing them in a vacuum oven at a modest temperature.
Protocol: Two-Solvent (Antisolvent) Crystallization (Example: Acetone/Water)
This method is ideal when the compound is too soluble in one solvent (e.g., acetone) but insoluble in another miscible solvent (e.g., water).
Procedure:
-
Dissolution: Dissolve the impure compound in the minimum amount of hot "good" solvent (acetone) in an Erlenmeyer flask.
-
Add Antisolvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[2]
-
Re-clarify: Add a few drops of the hot "good" solvent (acetone) until the solution becomes clear again.
-
Crystallization & Collection: Follow steps 3-6 from the Single-Solvent Protocol (4.2). For the washing step (5), use a cold mixture of the two solvents in the same proportion used for crystallization.
General Process Flow and Troubleshooting
The overall process can be visualized as a sequence of distinct stages, each with potential challenges.
Caption: The sequential stages of a typical recrystallization process.
Common Issues & Solutions:
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the solution's saturation point is reached at a temperature above the compound's melting point. Solution: Reheat the mixture to redissolve the oil, add slightly more solvent, and allow it to cool even more slowly.
-
No Crystals Form: The solution may be supersaturated or not concentrated enough. Solution: Try scratching the inner surface of the flask with a glass rod to create nucleation sites. If you have a pure sample, add a tiny "seed" crystal. If the solution is too dilute, evaporate some solvent and cool again.
-
Low Recovery: This may be due to using too much solvent during dissolution or washing. Solution: Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent to minimize redissolving the product.
References
-
Armenyan, D. V., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1510. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
University of California, Davis. (n.d.). Recrystallization. Department of Chemistry. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
-
Sagan, F., et al. (2022). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 27(23), 8527. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Database. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 929-931. [Link]
- CJ CheilJedang Corp. (2006). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
-
Singh, U. P., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(42), 26034-26042. [Link]
Sources
- 1. mt.com [mt.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009078627A2 - Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents [patents.google.com]
- 9. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 96-54-8: 1-Methylpyrrole | CymitQuimica [cymitquimica.com]
Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)-2-methylpyrrole
[1]
Abstract
This application note details a robust, high-speed protocol for the synthesis of 1-(4-Chlorophenyl)-2-methylpyrrole using microwave-assisted organic synthesis (MAOS). Utilizing the Paal-Knorr condensation of 4-chloroaniline with levulinaldehyde (4-oxopentanal), this method reduces reaction times from hours (thermal reflux) to under 15 minutes while significantly suppressing side reactions.[1] This guide provides a self-validating workflow, mechanistic insights into regioselectivity, and critical troubleshooting steps for medicinal chemistry and drug development applications.
Introduction
The pyrrole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in HMG-CoA reductase inhibitors (e.g., Atorvastatin), COX-2 inhibitors, and antifungal agents. The 1-aryl-2-methylpyrrole motif is particularly valuable as a precursor for functionally diverse tricyclic systems and as a steric probe in structure-activity relationship (SAR) studies.[1]
Traditional thermal synthesis (Paal-Knorr) often suffers from long reaction times (12–24 h), requiring harsh acidic conditions that can degrade sensitive functional groups. Microwave irradiation overcomes these limitations by providing rapid, volumetric heating. This "in-core" heating mechanism accelerates the rate-determining dehydration steps of the condensation, improving atom economy and yield.
Key Advantages of this Protocol:
-
Speed: Reaction completion in <15 minutes.
-
Selectivity: Controlled condensation minimizes oligomerization.
-
Green Chemistry: Reduced solvent usage and energy consumption.
Reaction Mechanism & Logic
The synthesis follows the Paal-Knorr mechanism.[2][3][4] The reaction between 4-chloroaniline (1) and levulinaldehyde (2) involves a two-step condensation-dehydration sequence.[1]
Mechanistic Insight (Regioselectivity): Levulinaldehyde contains two carbonyls: a reactive aldehyde and a less reactive ketone.
-
Step 1: The primary amine of 4-chloroaniline nucleophilically attacks the more electrophilic aldehyde group first, forming a hemiaminal.
-
Step 2: Loss of water generates an imine intermediate.
-
Step 3: Intramolecular attack of the nitrogen (or enamine tautomer) onto the ketone carbonyl closes the ring.
-
Step 4: Final dehydration and aromatization yield the 2-methylpyrrole.
Note: If 2,5-hexanedione were used, the product would be the 2,5-dimethylpyrrole. To achieve the mono-methyl target, levulinaldehyde is the specific required precursor.
Visualizing the Pathway
Figure 1: Mechanistic flow of the asymmetric Paal-Knorr condensation targeting the mono-methyl pyrrole.[1]
Materials and Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Chloroaniline | 127.57 | 1.0 | Nucleophile (Amine) |
| Levulinaldehyde | 100.12 | 1.1 | 1,4-Dicarbonyl Precursor |
| Acetic Acid (Glacial) | 60.05 | 0.5 - 1.0 | Catalyst / Co-solvent |
| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |
Note: Levulinaldehyde is often supplied as an aqueous solution or generated in situ from its dimethyl acetal. If using the acetal, add 1 drop of conc. HCl to hydrolyze it prior to amine addition.
Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.
-
Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with Teflon/silicone septa.
-
Stirring: Magnetic stir bar (high coupling efficiency required).
Experimental Protocol
Step 1: Preparation
-
In a 10 mL microwave vial, dissolve 4-Chloroaniline (128 mg, 1.0 mmol) in Ethanol (2.0 mL).
-
Add Levulinaldehyde (110 mg, 1.1 mmol). If using commercial 4-oxopentanal, ensure purity as it polymerizes on standing.[1]
-
Add Glacial Acetic Acid (30 µL, ~0.5 mmol). The mild acidity catalyzes the dehydration without promoting polymerization of the aldehyde.
-
Seal the vial with a crimp cap or screw cap containing a PTFE septum.
-
Vortex for 10 seconds to ensure homogeneity.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. The "Hold Time" is critical; do not exceed 20 minutes to prevent charring.
| Parameter | Setting |
| Temperature | 120 °C |
| Ramp Time | 2:00 min |
| Hold Time | 10:00 min |
| Pressure Limit | 250 psi (17 bar) |
| Power | Dynamic (Max 150 W) |
| Stirring | High |
Step 3: Work-up and Purification[1]
-
Cooling: Allow the vessel to cool to <50 °C (usually automated by the reactor).
-
Neutralization: Transfer the reaction mixture to a beaker. Add saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with Brine (10 mL) and water (10 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude product is often sufficiently pure (>90%). If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the microwave synthesis.[1]
Results and Characterization
Expected Yield Comparison
| Method | Temperature | Time | Yield |
| Conventional Reflux | 80 °C (EtOH) | 8 - 12 hours | 65 - 75% |
| Microwave (This Protocol) | 120 °C | 10 minutes | 85 - 92% |
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid or viscous oil (dependent on purity).[1]
-
¹H NMR (400 MHz, CDCl₃):
Scientist's Troubleshooting Notes (The "Why" and "How")
-
Reagent Instability: Levulinaldehyde is prone to oxidation and polymerization. If your yield is low (<50%), check the quality of the aldehyde. Freshly distilled or generated aldehyde (from the acetal) is recommended for critical batches.
-
Regio-control: While 2-methylpyrrole is the thermodynamic product, trace amounts of "polymerized" pyrrole reds can form if the mixture is overheated. Do not exceed 140 °C.
-
Alternative Precursors: If levulinaldehyde is unavailable, the Clauson-Kaas reaction using 2-methyl-2,5-dimethoxytetrahydrofuran (if commercially sourced) is a viable alternative.[1] The protocol is identical, but requires slightly higher temperatures (130-140 °C) to facilitate the elimination of two methanol molecules.
-
Safety: Microwave vials are under pressure. Always operate within the safety limits of your specific reactor model (typically <300 psi).
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[1] European Journal of Organic Chemistry, 2005(24), 5277–5288.
-
Rao, H. S. P., & Jothilingam, S. (2004). Microwave mediated facile one-pot synthesis of polyarylpyrroles from but-2-ene- and but-2-yne-1,4-diones.[1] Tetrahedron Letters, 60(8), 1625-1630.
-
Amarnath, V., Amarnath, K., Douglas, W. M., & Valentine, H. L. (1995). Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 60, 6924.
-
Anton Paar Wiki. (n.d.). Microwave-assisted synthesis: From reflux to microwave heating.[1]
Troubleshooting & Optimization
Minimizing side reactions in 4-chloroaniline and diketone condensation
Topic: Minimizing Side Reactions in 4-Chloroaniline & Diketone Condensation
Module 1: Critical Mechanism Analysis
The Core Challenge: The condensation of 4-chloroaniline with diketones is deceptively simple. The primary obstacle is the 4-chloro substituent .[1] As an electron-withdrawing group (EWG), it deactivates the aniline ring, reducing the nucleophilicity of the amine nitrogen.
-
Consequence: You must use forcing conditions (higher heat, stronger acid) to drive the initial nucleophilic attack.
-
Risk: These forcing conditions promote the two primary side-reaction pathways: Oligomerization (Tars) and Incomplete Cyclization .[1]
Pathway Visualization
The diagram below maps the "Danger Zones" where side reactions occur during the Paal-Knorr mechanism.
Figure 1: Reaction landscape for 4-chloroaniline condensation.[1] Note that the "Stalled" Mono-Imine is a common dead-end if water is not removed.[1]
Module 2: Troubleshooting The Paal-Knorr Workflow (1,4-Diketones)
Target Product: N-(4-chlorophenyl)pyrroles Standard Reagent: 2,5-Hexanedione (or derivatives)[1]
Issue 1: "My reaction mixture turned into a black tar."
Diagnosis: Oxidative polymerization.[1] The 4-chloroaniline is relatively stable, but pyrroles are electron-rich and prone to acid-catalyzed polymerization or oxidation by air, especially at high temperatures.[1] Corrective Protocol:
-
Switch Catalyst: Move from strong protic acids (p-TSA, H₂SO₄) to Molecular Iodine (I₂) or Montmorillonite K-10 Clay .[1] These Lewis acids are milder and suppress radical polymerization.[1]
-
Inert Atmosphere: Strictly run under Nitrogen/Argon.[1] Pyrroles darken rapidly in air.[1]
-
Solvent Change: Avoid solvent-free heating if tars persist.[1] Use Ethanol (mild) or Toluene (if water removal is needed).[1]
Issue 2: "I see a new spot on TLC that isn't product or starting material, and it won't convert."
Diagnosis: Stalled Mono-imine.[1] Due to the deactivated amine, the reaction forms the first C-N bond but fails to perform the second nucleophilic attack required for ring closure. Corrective Protocol:
-
Azeotropic Drying: You are likely hitting equilibrium.[1] Use Toluene and a Dean-Stark trap to physically remove water.[1]
-
Microwave Irradiation: If using open reflux, switch to microwave synthesis (see Protocol A). The rapid dielectric heating overcomes the activation energy barrier of the second cyclization step without prolonged exposure to heat.
Expert Protocol A: Iodine-Catalyzed Green Synthesis (Recommended)
This method minimizes tars by avoiding strong Bronsted acids.[1]
-
Mix: 1.0 equiv 4-chloroaniline + 1.1 equiv 2,5-hexanedione.
-
Conditions: Stir at room temperature (if liquid) or mild heat (50°C) for 2-4 hours. Optional: Use Microwave (300W, 5-10 min) for difficult substrates.[1]
-
Workup: Dilute with Ethyl Acetate. Wash with 5% Na₂S₂O₃ (to quench Iodine) and then Brine.[1]
-
Result: High yield, minimal purification needed.
Module 3: Troubleshooting The Combes Workflow (1,3-Diketones)
Target Product: Quinolines (e.g., 2,4-dimethyl-7-chloroquinoline) Standard Reagent: Acetylacetone[1][3]
Issue 3: "I have low yield and significant sulfonated byproducts."
Diagnosis: Acid concentration too high.[1] The Combes synthesis traditionally requires concentrated H₂SO₄.[4] This can sulfonate the aromatic ring or decompose the diketone. Corrective Protocol:
-
Two-Step Procedure: Do not mix everything in acid at once.
Issue 4: "I am getting a mixture of isomers."
Diagnosis: Regioselectivity failure.[1] With unsymmetrical 1,3-diketones, 4-chloroaniline can attack either carbonyl.[1] Guidance:
-
The 4-Cl group is para to the amine, so it does not sterically hinder the initial attack.
-
However, electronic effects dictate that the aniline nitrogen will attack the more electrophilic carbonyl (usually the one furthest from bulky groups).
-
Fix: Use symmetrical diketones (like acetylacetone) to validate the method first.[1] If using unsymmetrical reagents, expect the 7-chloroquinoline isomer as the major product due to ring closure directing effects.
Module 4: Purification & Isolation Strategy
Separating unreacted 4-chloroaniline from the product is the most common post-reaction hurdle.
The "Trap and Release" Method: Since the product (Pyrrole or Quinoline) is significantly less basic than the starting aniline (or non-basic in the case of pyrrole), use pH switching.
| Step | Action | Chemical Logic |
| 1 | Dissolve crude in Ethyl Acetate . | Solubilizes organics. |
| 2 | Wash with 1M HCl (aq) .[1] | Critical Step: Protonates unreacted 4-chloroaniline (Ph-NH₃⁺), pulling it into the aqueous layer.[1] The Pyrrole/Quinoline remains in the organic layer. |
| 3 | Separate Layers. | Keep Organic for Product. Keep Aqueous for recovery.[1] |
| 4 | Wash Organic with NaHCO₃ .[1][5] | Neutralizes trace acid.[1] |
| 5 | Dry & Evaporate.[1] | Yields clean product without column chromatography.[1] |
Module 5: FAQ
Q: Can I use water as a solvent? A: Generally, no. While "on-water" reactions exist, the condensation releases water. According to Le Chatelier’s principle, adding water drives the equilibrium backward toward the starting materials (hydrolysis).
Q: Why is my yield lower with 4-chloroaniline compared to aniline? A: The Chlorine atom withdraws electron density from the benzene ring (Inductive effect -I).[1] This makes the lone pair on the Nitrogen less available to attack the ketone. You must compensate with longer reaction times or better catalysts (like Sc(OTf)₃ or I₂).[1]
Q: Is the "Black Tar" dangerous? A: It is generally non-explosive but indicates the formation of poly-anilines or polypyrroles. It is difficult to clean.[1] Tip: Clean glassware with base (KOH/Isopropanol) to remove these acidic oligomers.[1]
References
-
Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Furan Synthesis."[1] J. Org.[1][6][7] Chem., 1995, 60(2), 301–307. Link[1]
-
Iodine Catalysis (Green Protocol): Banik, B. K., et al. "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions."[1][2] Molecules, 2010, 15, 2520-2525. Link
- Combes Quinoline Synthesis: Sloop, J. C., et al. "Fluorinated Combes Quinoline Synthesis." Journal of Fluorine Chemistry, 2002, 118, 135-147.
-
Separation Techniques: "Acid-Base Extraction of Amines." Organic Chemistry Portal / Practical Guides. Link
Sources
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Condensation Oligomers with Sequence Control but without Coupling Reagents and Protecting Groups via Asymmetric Hydroformylation and Hydroacyloxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in 2-methylpyrrole synthesis
Technical Support Center: 2-Methylpyrrole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective pyrrole synthesis, with a specific focus on the preparation of 2-methylpyrroles. The formation of a pyrrole ring, while seemingly straightforward through classical named reactions, often presents significant challenges in controlling the final substitution pattern, leading to isomeric mixtures that are difficult to separate and detrimental to overall yield.
This document moves beyond standard textbook procedures to provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic underpinnings of common regioselectivity issues and offer validated protocols and optimization strategies to steer your reaction toward the desired 2-methyl isomer.
Troubleshooting Guide: Regioselectivity & Yield
This section addresses the most common and critical issues encountered during the synthesis of 2-methylpyrroles. Each entry details the problem, explains the underlying chemical principles, and provides actionable solutions.
Q1: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is producing a mixture of 2-methyl and 5-methylpyrrole isomers. How can I enhance selectivity for the 2-methyl product?
A: This is the most prevalent challenge in using the Paal-Knorr reaction for asymmetrically substituted pyrroles. The root cause is the competitive nucleophilic attack of the amine on the two non-equivalent carbonyl carbons of the 1,4-dicarbonyl precursor. Regiocontrol is achieved by exploiting the inherent electronic and steric differences between these two positions.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The reaction's rate-determining step is typically the initial cyclization of a hemiaminal intermediate.[2] To favor the formation of the 2-methylpyrrole, the initial amine attack must be directed to the carbonyl that will become the C5 position of the final pyrrole.
Causality & Mechanistic Insight:
The initial attack of the amine is governed by two factors:
-
Steric Hindrance: A bulky group adjacent to one carbonyl will sterically shield it, directing the amine to attack the less hindered carbonyl.
-
Electronic Effects: An electron-withdrawing group (EWG) will increase the electrophilicity (the partial positive charge) of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, an electron-donating group (EDG) will decrease its electrophilicity.[3]
Strategies for Enhancing Regioselectivity:
Strategy 1: Substrate Modification (Exploiting Steric and Electronic Effects)
If you have control over the synthesis of your 1,4-dicarbonyl precursor, you can design it to favor the desired outcome.
-
Steric Control: Position a bulky substituent (e.g., tert-butyl, phenyl) next to the carbonyl carbon destined to become C2. This will direct the initial amine attack to the less hindered carbonyl (the future C5), leading to the desired 2-methyl-5-R-pyrrole.
-
Electronic Control: Place a potent electron-withdrawing group (e.g., ester, trifluoromethyl) adjacent to the carbonyl carbon destined to become C2. This deactivates the adjacent carbonyl towards nucleophilic attack relative to the other carbonyl, again directing the amine to the future C5 position.[3]
Strategy 2: Optimization of Reaction Conditions
-
Lowering Temperature: In some systems, running the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product, which may be the desired isomer if the transition state energy for its formation is lower.[3]
-
Catalyst Choice: While the Paal-Knorr can be run under neutral or weakly acidic conditions, the choice of acid catalyst can be critical.[1] For sensitive substrates, harsh conditions (high heat, strong acids) can lead to side reactions and polymerization.[2] Using milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts can sometimes improve selectivity and yield by avoiding degradation pathways.[3]
Below is a troubleshooting workflow to guide your decision-making process when dealing with Paal-Knorr regioselectivity.
Caption: Key steps determining regiochemistry in Knorr synthesis.
Troubleshooting & Optimization:
-
Verify Your Starting Materials: For a 2-methylpyrrole, the methyl group must originate from the active methylene compound (Reactant 2). Ensure you are using a β-ketoester like ethyl acetoacetate, which provides the C-methyl group at the 2-position. The α-amino-ketone component will form the other half of the ring.
-
Ensure Efficient In Situ Reduction: The reduction of the oxime to the amine is critical. The reaction is exothermic and should be managed with cooling. [4]Use freshly activated zinc dust for best results. Inefficient reduction leads to low concentrations of the necessary α-amino-ketone, resulting in poor yields.
-
Control Self-Condensation: The primary reason for generating the α-amino-ketone in situ is to prevent it from dimerizing. Modern protocols often involve the gradual addition of the oxime and zinc dust to the solution of the second ketoester, keeping the concentration of the reactive amine low at all times. [4] Validated Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This classic protocol illustrates the correct pairing of reactants for a 2,5-dimethylated pyrrole, which serves as a foundational method.
-
Preparation of Oxime: Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. While cooling in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Maintain the temperature below 10 °C.
-
Reduction and Condensation: In a separate flask, dissolve a second equivalent of ethyl acetoacetate in glacial acetic acid. To this solution, begin the gradual, simultaneous addition of the prepared oxime solution and two equivalents of zinc dust.
-
Reaction Control: The reaction is exothermic. Use an ice bath to maintain the temperature around 30-40 °C. Vigorous stirring is essential.
-
Workup: After the addition is complete and the exothermic reaction subsides (approx. 1-2 hours), pour the mixture into a large volume of cold water. The product will precipitate and can be collected by filtration, washed with water, and recrystallized from ethanol.
Frequently Asked Questions (FAQs)
Q: Which is a better starting point for a regiochemically pure 2-methylpyrrole: Paal-Knorr or Knorr synthesis?
A: The Knorr synthesis is generally superior for achieving high regioselectivity. Its convergent nature, combining two different, specifically chosen carbonyl compounds, provides explicit control over the final substitution pattern. The Paal-Knorr is simpler to execute but relies on differentiating two carbonyls within the same molecule, which can be challenging unless there are significant steric or electronic differences. [2][3] Q: My reaction mixture is turning dark and tarry, making purification impossible. What causes this?
A: The formation of dark, tarry materials is a common sign of polymerization of either the starting materials or the electron-rich pyrrole product itself. [3]This is most often caused by:
-
Excessively High Temperatures: Many pyrrole syntheses are exothermic. Runaway reactions can lead to decomposition.
-
Highly Acidic Conditions: Strong acids (pH < 3) can catalyze both furan formation (in the Paal-Knorr) and polymerization. [1]* Mitigation: Lower the reaction temperature, use a milder acid catalyst (or even neutral conditions if the reaction proceeds), and ensure that any unstable intermediates are consumed as they are formed. [3] Q: Are there modern catalytic methods that bypass the issues of classical syntheses?
A: Yes, significant progress has been made in developing catalytic routes to substituted pyrroles that offer improved regioselectivity and functional group tolerance. For instance, ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been shown to produce various substituted pyrroles with high regioselectivity and atom economy. [5]Similarly, palladium and copper-catalyzed methods, often involving alkynes or vinyl azides, provide access to specific substitution patterns that can be difficult to achieve classically. [6][7]These methods often operate under milder conditions and are a valuable alternative for complex target molecules.
Data Summary
The following table summarizes how key factors influence the regiochemical outcome in the most common scenario: an unsymmetrical Paal-Knorr synthesis aiming for a 2-methyl-5-R-pyrrole.
| Factor | Strategy to Favor 2-Methyl Isomer | Mechanistic Rationale | Reference(s) |
| Steric Hindrance | Introduce a bulky group at the R position (future C5). | The amine preferentially attacks the less sterically hindered carbonyl (future C2 position), which then cyclizes to form the 2-methylpyrrole. | [3] |
| Electronic Effects | Introduce an electron-withdrawing group (EWG) at the R position (future C5). | The EWG increases the electrophilicity of the adjacent carbonyl, making it the preferred site of initial amine attack. | [3] |
| Temperature | Lower the reaction temperature. | May favor the kinetic product over the thermodynamic one, potentially increasing the ratio of the desired isomer. | [3] |
| Acidity (pH) | Maintain pH > 3. | Prevents the competing acid-catalyzed cyclization of the dicarbonyl to a furan byproduct. | [1] |
References
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Shodhganga. [Link]
-
A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Organic Chemistry Portal. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. [Link]
-
General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions. PubMed. [Link]
-
Recent Advancements in Pyrrole Synthesis. National Institutes of Health (NIH). [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. General and regioselective synthesis of pyrroles via ruthenium-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FT-IR Characterization Guide: 1-(4-Chlorophenyl)-2-methylpyrrole
This guide provides an in-depth technical analysis of the FT-IR absorption profile for 1-(4-Chlorophenyl)-2-methylpyrrole . It is designed for researchers synthesizing this compound (typically via Paal-Knorr condensation) who need to validate structural integrity and purity against precursors and analogs.
Introduction & Strategic Context
In drug discovery and heterocyclic chemistry, 1-(4-Chlorophenyl)-2-methylpyrrole represents a critical scaffold, often serving as a precursor for biologically active agents or conducting polymers. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) is the superior tool for rapid, in-process monitoring of the cyclization efficiency.
The "performance" of an IR spectrum in this context is defined by its diagnostic capability : its ability to confirm the formation of the pyrrole ring while simultaneously verifying the consumption of the amine precursor (4-chloroaniline) and the retention of the halogen substituent.
Why This Spectrum Matters
-
Cyclization Verification: Confirms the closure of the 1,4-diketone/amine system into a heteroaromatic ring.
-
Impurity Profiling: Instantly detects unreacted amine (distinct N-H bands) or residual carbonyls from precursors.
-
Substituent Validation: Differentiates the product from non-methylated analogs via aliphatic C-H modes.
Experimental Protocol: High-Fidelity Acquisition
To obtain a spectrum capable of resolving the subtle pyrrole ring modes from the dominant chlorophenyl signals, the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) – Recommended for Rapid QC
-
Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness if the sample is crystalline).
-
Sample Prep: Place ~2 mg of solid product directly onto the crystal. Apply high pressure to ensure intimate contact (critical for organic solids to avoid weak bands).
-
Parameters: 32 scans at 4 cm⁻¹ resolution.
-
Background: Air background collected immediately prior to sampling.
Method B: KBr Pellet – Recommended for Publication/Fingerprinting
-
Ratio: 1:100 (1 mg sample to 100 mg spectroscopic grade KBr).
-
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting baseline and peak shapes.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent disk.
-
Advantage: Eliminates refractive index artifacts common in ATR for high-refractive-index aromatics.
Spectral Analysis & Comparison
The following data compares the target compound against its primary precursor, 4-Chloroaniline , and a structural analog, 1-(4-Chlorophenyl)pyrrole (lacking the methyl group).
Comparative Absorption Data
| Functional Group | Mode of Vibration | Target: 1-(4-Chlorophenyl)-2-methylpyrrole | Precursor: 4-Chloroaniline | Diagnostic Note |
| Amine (N-H) | Stretching | ABSENT | 3400 & 3300 cm⁻¹ (Doublet) | Primary Indicator: Disappearance confirms N-substitution. |
| Methyl (C-H) | Aliphatic Stretch | 2920–2960 cm⁻¹ | Absent | Distinguishes from non-methylated analogs. |
| Aromatic (C-H) | Stretching | 3050–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Overlap between phenyl and pyrrole ring C-H. |
| Carbonyl (C=O) | Stretching | ABSENT | Absent | If present at ~1700 cm⁻¹, indicates unreacted ketone precursor. |
| Pyrrole Ring | C=C / C-N Stretch | 1540–1570 cm⁻¹ / 1480 cm⁻¹ | Absent | Characteristic heteroaromatic breathing modes. |
| Aromatic Ring | C=C Stretch | 1590–1600 cm⁻¹ | 1600 cm⁻¹ | Typical benzenoid ring vibration. |
| C-Cl Bond | Stretching | 1085–1095 cm⁻¹ | ~1090 cm⁻¹ | Confirms retention of the chloro-substituent. |
| Para-Subst. | Out-of-plane Bend | 810–840 cm⁻¹ | 820 cm⁻¹ | Strong band indicating 1,4-disubstitution on phenyl ring. |
Detailed Band Assignment
1. The "Fingerprint" Region (1500–600 cm⁻¹)
-
C-Cl Stretch (1090 cm⁻¹): This band is robust and should remain relatively unchanged from the starting material. It serves as an internal standard; if this band is weak relative to C-H bands, check for dechlorination (rare but possible under harsh synthesis conditions).
-
Pyrrole Ring Modes (700–750 cm⁻¹): Pyrroles typically show a strong C-H out-of-plane deformation band in this region. In 2-substituted pyrroles, this pattern shifts but remains a key identifier of the heterocyclic ring.
2. The "Diagnostic" Region (4000–2500 cm⁻¹)
-
Loss of N-H: The most critical QC check. The starting aniline has two sharp spikes >3300 cm⁻¹. The product should show a clean baseline here.
-
Appearance of Methyl: The target molecule has sp³ hybridized carbons (methyl group). Look for the "shoulder" bands just below 3000 cm⁻¹ (approx. 2925 cm⁻¹). These are absent in fully aromatic systems like 1-(4-chlorophenyl)pyrrole.
Visualization of Structural Verification Logic
The following diagram illustrates the decision-making workflow when analyzing the IR spectrum of the crude product.
Caption: Logical workflow for validating 1-(4-Chlorophenyl)-2-methylpyrrole synthesis via FT-IR, prioritizing impurity exclusion followed by structural confirmation.
Synthesis Pathway & Spectral Evolution[1][2]
Understanding the chemical origin of the bands aids in interpretation.[1] The synthesis typically involves the Paal-Knorr condensation.
Caption: Spectral evolution during synthesis. The disappearance of N-H and C=O signals coincides with the formation of the pyrrole ring.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general IR band assignments).
-
NIST Chemistry WebBook. IR Spectrum of 4-Chloroaniline. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 1-(4-Chlorophenyl)pyrrole Compound Summary. National Library of Medicine. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for detailed functional group frequency ranges).
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-(4-Chlorophenyl)-2-methylpyrrole
This guide provides a comprehensive, in-depth comparison of strategic approaches to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 1-(4-Chlorophenyl)-2-methylpyrrole. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind key decisions in method development, comparing common stationary phases and mobile phase modifiers to arrive at an optimized, validated analytical procedure.
The core objective of any purity method is to be "stability-indicating," meaning it must be capable of accurately separating the target analyte from all potential process-related impurities and degradation products that may arise during synthesis, storage, or formulation.[3][4] This guide will leverage forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, to ensure the developed method is specific and fit for its intended purpose.[4][5][6]
Analyte Characterization: The Foundation of Method Development
Before any practical experimentation, a thorough understanding of the analyte's physicochemical properties is essential. 1-(4-Chlorophenyl)-2-methylpyrrole is an aromatic heterocyclic compound. Its structure dictates its behavior in a chromatographic system.
-
Structure and Polarity: The molecule consists of a moderately polar pyrrole ring, a non-polar methyl group, and a non-polar chlorophenyl group. The overall character is hydrophobic, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[7][8]
-
UV Chromophore: The presence of the phenyl and pyrrole ring systems creates conjugated π-electron systems, which are strong chromophores. This allows for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.
Experimental Design: A Head-to-Head Comparison
To develop the most effective method, we will compare two of the most common variables in RP-HPLC: the stationary phase chemistry and the organic modifier in the mobile phase.
Comparison Framework:
-
Stationary Phase Chemistry:
-
C18 (Octadecyl): The industry standard, offering high hydrophobicity and excellent retention for a wide range of non-polar to moderately polar compounds.[8][11]
-
Phenyl-Hexyl: Provides an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and aromatic analytes, in addition to standard hydrophobic interactions.[10] This can be particularly effective for separating aromatic compounds with subtle structural differences.
-
-
Mobile Phase Organic Modifier:
-
Acetonitrile (ACN): A low-viscosity, aprotic solvent with a low UV cutoff, making it a popular choice. Its nitrile group can offer unique dipole-dipole interactions.[10]
-
Methanol (MeOH): A protic solvent capable of acting as a hydrogen bond donor and acceptor, which can alter selectivity compared to ACN.[10]
-
This comparative approach will be applied to samples of 1-(4-Chlorophenyl)-2-methylpyrrole subjected to forced degradation to ensure the final method can resolve the parent compound from its potential degradants.
Workflow for Method Development and Validation
Caption: Overall workflow for HPLC method development and validation.
Experimental Protocols
Forced Degradation Study
Stock solutions of 1-(4-Chlorophenyl)-2-methylpyrrole (1 mg/mL) were subjected to the following stress conditions as recommended by ICH guideline Q1A(R2).[5][6]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours, then neutralized.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours, then neutralized.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV/Vis light (ICH option 2) for 7 days, with a control sample protected from light.
HPLC Instrumentation and Conditions
-
System: Agilent 1260 Infinity II HPLC or equivalent, with a PDA detector.
-
Columns:
-
C18, 150 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
-
Gradient Elution: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA detector at 254 nm, with spectra collected from 200-400 nm for peak purity analysis.
-
Injection Volume: 10 µL.
Column and Mobile Phase Selection Logic
Caption: Decision tree for column and mobile phase screening.
Results and Comparative Analysis
The unstressed and stressed samples were analyzed using the four different method combinations (C18/ACN, C18/MeOH, Phenyl/ACN, Phenyl/MeOH). The performance of each method was evaluated based on its ability to resolve the main analyte peak from all impurity and degradant peaks.
Table 1: Comparison of System Suitability Parameters for the Main Analyte Peak
| Method Combination | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) |
| C18 / Acetonitrile | 12.5 | 1.1 | 15,500 |
| C18 / Methanol | 10.8 | 1.2 | 13,200 |
| Phenyl / Acetonitrile | 11.9 | 1.0 | 16,100 |
| Phenyl / Methanol | 10.1 | 1.1 | 14,000 |
All methods produced acceptable peak shape and efficiency. As expected, methanol resulted in shorter retention times due to its higher elution strength for this particular compound. The Phenyl column with acetonitrile provided the best combination of efficiency and peak symmetry.
Table 2: Critical Pair Resolution (Rs) Under Different Methods
| Method Combination | Rs (Parent vs. Acid Degradant 1) | Rs (Parent vs. Oxidative Degradant 2) |
| C18 / Acetonitrile | 1.8 | 2.1 |
| C18 / Methanol | 1.4 | 1.9 |
| Phenyl / Acetonitrile | 2.5 | 2.8 |
| Phenyl / Methanol | 1.9 | 2.2 |
Resolution (Rs) > 1.5 is generally considered baseline separation.
The critical data in Table 2 clearly demonstrates the superior performance of the Phenyl / Acetonitrile combination. The resolution between the parent peak and the closest eluting degradants from acid hydrolysis and oxidation was significantly better. This highlights the alternative selectivity offered by the Phenyl stationary phase, where π-π interactions likely played a key role in separating the structurally similar aromatic compounds. While the C18 column provided adequate separation with acetonitrile, the Phenyl column offered a greater degree of robustness and confidence in the method's resolving power.
Recommended Method and Validation Pathway
Based on the comparative data, the optimal stability-indicating method utilizes a Phenyl-Hexyl column with a gradient of Acetonitrile and phosphate buffer (pH 3.0). This method provides the best resolution for all observed degradation products with excellent peak shape and efficiency.
To be implemented for routine quality control, this method must be formally validated according to ICH Q2(R2) guidelines.[12][13][14][15] The validation protocol must demonstrate:
-
Specificity: Proven through the forced degradation study and peak purity analysis via PDA, confirming no co-elution at the analyte peak.
-
Linearity and Range: A linear relationship between concentration and response across a range (e.g., from the reporting limit for impurities to 120% of the assay concentration).[16]
-
Accuracy: Determined by spike/recovery studies of the API and known impurities.
-
Precision: Assessed at the levels of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations of impurities that can be reliably detected and quantified.
-
Robustness: The method's performance must be unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Conclusion
This guide demonstrates that a systematic, comparative approach is essential for developing a high-quality HPLC purity method. While a standard C18 column provides a reasonable starting point, exploring alternative selectivities, such as that from a Phenyl column, can yield a significantly more robust and reliable method, especially for aromatic compounds like 1-(4-Chlorophenyl)-2-methylpyrrole. The combination of a Phenyl-Hexyl stationary phase with an acetonitrile/buffer mobile phase was proven to be superior for resolving the API from its stress-induced degradation products. Following the validation pathway outlined will ensure the final method is compliant, scientifically sound, and fit for its intended purpose in a regulated pharmaceutical environment.
References
- The role of forced degradation studies in stability indicating HPLC method development. [Vertex AI Search]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Vertex AI Search]
- A practical guide to forced degradation and stability studies for drug substances. [Vertex AI Search]
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Vertex AI Search]
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [https://www.pharmasalmanac.com/articles/navigating-hplc-method-development-tips-for-success]
- Reverse-phase HPLC analysis and purification of small molecules - PubMed. [https://pubmed.ncbi.nlm.nih.gov/24055938/]
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [https://www.waters.com/nextgen/us/en/library/application-notes/2023/readers-insight-heterocycles-structural-analysis-in-hplc-method-development.html]
- Mastering Small Molecule Reversed-Phase Method Development - YouTube. [https://www.youtube.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. [https://www.benchchem.
- Reversed Phase HPLC Method Development - Phenomenex. [https://www.phenomenex.com/documents/hplc-method-development-poster-download/]
- Advances, Applications, and Challenges in RP HPLC Method Development - ijarsct. [https://ijarsct.co.in/Paper/Vol-3-Issue-1/1897.pdf]
- Steps for HPLC Method Validation - Pharmaguideline. [https://www.pharmaguideline.
- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Taylor & Francis Online]
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [https://www.amsbiopharma.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. [https://www.academia.edu/80516599/Development_and_validation_of_an_RP_HPLC_method_for_analysis_of_2_5_4_chlorophenyl_3_ethoxycarbonyl_2_methyl_1H_pyrrol_1_yl_propanoic_acid_and_its_impurities_under_different_pH]
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS - КиберЛенинка. [https://cyberleninka.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [https://www.labmanager.
- An Effective Approach to HPLC Method Development - Onyx Scientific. [https://www.onyx-scientific.com/blog/an-effective-approach-to-hplc-method-development/]
- Validation of Analytical Procedures Q2(R2) - ICH. [https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
- Design and Synthesis of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and N-Adamantan-2 - SciSpace. [https://typeset.io/papers/design-and-synthesis-of-1-1-5-bis-4-chlorophenyl-2-methyl-25vyl2h9na]
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [https://pharmavice.com/hplc-method-development/]
- Synthesis of 1-(4-chlorophenyl)-2-methyl-2-propanol - PrepChem.com. [https://www.prepchem.com/synthesis-of-1-4-chlorophenyl-2-methyl-2-propanol]
- Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis - Benchchem. [https://www.benchchem.com/application-notes-and-protocols-for-1-4-chlorophenyl-2-methylpropan-1-one-in-organic-synthesis]
- 1-Methylpyrrole synthesis - ChemicalBook. [https://www.chemicalbook.com/synthesis/96-54-8.html]
- CN108191732B - Synthesis method of N-methylpyrrole - Google Patents. [https://patents.google.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Acta Poloniae Pharmaceutica]
- (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate. [https://www.researchgate.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. [https://www.researchgate.net/publication/281607519_Development_of_an_efficient_HPLC_method_with_pre-column_derivatization_for_determination_of_enantiomeric_purity_of_2-aminomethyl-1-ethylpyrrolidine]
Sources
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- 10. phx.phenomenex.com [phx.phenomenex.com]
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- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
UV-Vis Spectral Characteristics of N-Aryl Pyrroles: A Technical Comparison Guide
Topic: UV-Vis Spectral Characteristics of N-Aryl Pyrroles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
N-aryl pyrroles represent a critical structural motif in medicinal chemistry and materials science, particularly in the design of conducting polymers, optoelectronic devices (e.g., DPP dyes), and bioactive alkaloids. Unlike their C-aryl counterparts, N-aryl pyrroles exhibit unique photophysical properties governed by a delicate balance between
This guide provides a technical analysis of the UV-Vis spectral behaviors of N-aryl pyrroles, contrasting them with N-alkyl and C-aryl alternatives. It focuses on the mechanistic causality of spectral shifts—specifically the role of the N-C dihedral twist angle—and offers a validated experimental protocol for reproducible spectral acquisition.
Theoretical Framework: The "Twist" Mechanism
The UV-Vis absorption of N-aryl pyrroles is dominated by
-
Ideal Conjugation: In a planar geometry, the nitrogen lone pair (
orbital) interacts effectively with the -system of the phenyl ring, leading to a bathochromic (red) shift relative to unsubstituted pyrrole. -
Steric Inhibition of Resonance: The protons at the ortho positions of the phenyl ring and the
-protons of the pyrrole ring create significant steric repulsion. This forces the phenyl ring to twist out of the plane of the pyrrole ring.-
Twist Angle (
): Typically in unsubstituted N-phenylpyrrole. -
Spectral Consequence: As
increases, orbital overlap decreases. The spectrum undergoes a hypsochromic (blue) shift and a reduction in molar absorptivity ( ), effectively "decoupling" the two aromatic systems.
-
Diagram 1: Steric Control of Conjugation
The following diagram illustrates the relationship between steric hindrance, twist angle, and spectral outcome.
Comparative Spectral Analysis
3.1 N-Aryl vs. Pyrrole & N-Alkyl Pyrroles
-
Pyrrole: Exhibits a strong absorption band in the far UV (
nm) with a weak shoulder around 240 nm. -
N-Alkyl Pyrroles: The alkyl group exerts a positive inductive effect (+I) but does not extend the conjugated system. The spectrum remains similar to pyrrole, with only marginal redshifts (
nm). -
N-Aryl Pyrroles: The phenyl ring extends the conjugation length (despite the twist). This results in a distinct bathochromic shift, typically displaying a broad band in the 240–290 nm region.
3.2 N-Aryl vs. C-Aryl Pyrroles (Connectivity Impact)
This is the most critical comparison for materials design.
-
N-Phenylpyrrole: The N-C bond connection suffers from severe steric clash between the pyrrole
-protons and phenyl ortho-protons. The molecule is rarely planar. -
2-Phenylpyrrole (C-Aryl): The C-C bond connection allows for a more planar conformation (lower steric barrier). Consequently, 2-phenylpyrrole exhibits a significantly stronger conjugation, with
often shifted >30 nm redder than its N-isomer, and a much higher extinction coefficient.
3.3 Substituent Effects (Electronic Tuning)
Substituents on the N-aryl ring modulate the spectrum via electronic (Hammett) and steric effects.
-
Ortho-Substitution (The Steric Filter): Placing bulky groups (e.g., Methyl, t-Butyl) at the ortho positions of the N-phenyl ring forces the twist angle toward
. This completely breaks conjugation, reverting the spectrum to resemble that of unsubstituted pyrrole (Hypsochromic shift). -
Para-Substitution (Push-Pull Systems):
-
EWGs (e.g., -NO2, -CN): Create a Donor-Acceptor (D-A) system where the pyrrole acts as the donor. This leads to strong Intramolecular Charge Transfer (ICT) bands, often pushing absorption into the visible region (300–450 nm).
-
EDGs (e.g., -OMe): Cause moderate bathochromic shifts due to increased electron density, but lack the dramatic ICT character of nitro-derivatives.
-
Data Summary: Quantitative Comparison
The following table summarizes typical spectral data in polar aprotic solvents (e.g., Acetonitrile, ACN).
| Compound Class | Specific Example | Key Characteristic | ||
| Unsubstituted | Pyrrole | ~210 | ~5,000 | Reference standard; transitions in far UV. |
| N-Alkyl | N-Methylpyrrole | ~215 | ~6,000 | Minimal conjugation extension; +I effect only. |
| N-Aryl | N-Phenylpyrrole | 245 - 260 | ~12,000 | Twisted conjugation; broad band; dual fluorescence. |
| C-Aryl | 2-Phenylpyrrole | 280 - 295 | >15,000 | Planar geometry allows superior conjugation. |
| Steric Hindered | N-(2,6-Dimethylphenyl)pyrrole | ~220 | Low | "Decoupled" rings; spectrum resembles pyrrole. |
| Push-Pull | 1-(4-Nitrophenyl)pyrrole | 320 - 350 | >20,000 | Strong ICT band; visible yellow color. |
Note: Values are approximate and solvent-dependent. Polar solvents generally stabilize the excited state in D-A systems, causing further redshifts (solvatochromism).
Experimental Protocol: Standardized Spectral Acquisition
To ensure data integrity and reproducibility, the following self-validating protocol is recommended. N-aryl pyrroles are prone to oxidative polymerization, which produces "polypyrrole blacks" that contaminate UV spectra with broad absorption tails.
Diagram 2: Validated Workflow
Detailed Methodology
-
Purity Check (Critical): Before measurement, verify sample purity via TLC or NMR. If the sample is colored (and not a nitro-derivative), it likely contains oxidation products. Action: Pass through a short silica plug or recrystallize immediately before use.
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (Cut-off <190 nm) or Methanol (Cut-off <205 nm). Avoid Acetone or Toluene due to high UV cut-offs that mask the primary bands.
-
Concentration: Prepare a stock solution at
M, then serially dilute to M .-
Why? High concentrations (
M) lead to aggregate formation and inner-filter effects, flattening the peaks.
-
-
Acquisition:
-
Scan Range: 200 nm – 500 nm.
-
Path Length: 1.0 cm (Quartz cuvettes required; glass absorbs UV).
-
Scan Speed: Medium (approx. 200 nm/min) to resolve fine vibrational structure if present.
-
-
Self-Validation: Calculate the 1st derivative of the spectrum (
). If sharp noise peaks appear >350 nm (for non-nitro compounds), particulate scattering or polymerization is occurring. Filter the solution (0.2 m PTFE) and re-scan.
References
-
Electronic Absorption Spectra of Pyrroles: Eisner, U., & Gore, P. H. (1958). The light absorption of pyrroles. Part I. Ultraviolet spectra. Journal of the Chemical Society. Link
- Steric Inhibition of Resonance: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole geometry and sterics).
-
N-Aryl vs C-Aryl Conjugation: NIST Chemistry WebBook. UV/Visible spectrum of 1H-Pyrrole, 2-phenyl-. Link
-
Substituent Effects & Push-Pull Systems: Gryko, D. T., et al. (2016). Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. National Institutes of Health (PMC). Link
-
Experimental Protocols for Conjugated Systems: Larina, N., & Khodorkovsky, V. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution. New Journal of Chemistry. Link
Structural & Functional Analysis: 1-(4-Chlorophenyl)-2-methylpyrrole vs. 1-Phenylpyrrole
[1]
Executive Summary
This guide provides a technical comparison between the parent scaffold 1-phenylpyrrole (PP) and its disubstituted derivative 1-(4-chlorophenyl)-2-methylpyrrole (CMP) .[1] While 1-phenylpyrrole serves as a fundamental N-aryl heterocycle model, the introduction of the 4-chloro and 2-methyl substituents in CMP fundamentally alters the molecular topology, electronic distribution, and metabolic stability.[1]
Key Distinction: The transition from PP to CMP is not merely additive. The 2-methyl group acts as a "steric gatekeeper," forcing a non-planar conformation that decouples the
Structural Architecture & Electronic Effects[1]
The core difference lies in the Atropisomeric Potential and Electronic Conjugation .
Steric Twist (The Ortho-Effect)[1]
-
1-Phenylpyrrole (PP): The molecule is not planar in the ground state.[1] Steric repulsion between the pyrrole
-hydrogens and the phenyl ortho-hydrogens induces a twist angle ( ) of approximately 40–55° .[1] However, the barrier to rotation is low (< 2 kcal/mol), allowing partial conjugation between the rings. -
1-(4-Chlorophenyl)-2-methylpyrrole (CMP): The introduction of the 2-methyl group on the pyrrole ring creates a severe steric clash with the phenyl ring's ortho-hydrogens.[1] This forces the inter-ring dihedral angle to approach 90° (orthogonal) .
-
Consequence: The
-electron system is effectively decoupled.[1] The pyrrole and phenyl rings behave as independent electronic entities rather than a conjugated system.
-
Electronic Modulation
-
4-Chloro Substituent: Exerts a dual effect:[1][3]
-
Inductive (-I): Withdraws electron density from the phenyl ring, lowering the basicity of the system.
-
Lipophilic (+
): Increases the hydrophobicity (see Section 2).[1]
-
-
2-Methyl Substituent: Weakly electron-donating (+I) to the pyrrole ring, but its primary role is the steric decoupling mentioned above.[1]
Visualization: Steric & Electronic Impact
The following diagram illustrates the structural divergence and the "Steric Gate" effect of the 2-methyl group.
Figure 1: Mechanistic divergence between PP and CMP.[1] The 2-methyl group forces orthogonality, while the 4-chloro group enhances metabolic resistance.[1]
Physicochemical Properties Comparison
The structural modifications result in measurable shifts in physicochemical parameters critical for drug design (ADME).
| Property | 1-Phenylpyrrole (PP) | 1-(4-Cl-Ph)-2-Me-pyrrole (CMP) | Impact Analysis |
| Molecular Weight | 143.19 g/mol | 191.66 g/mol | Increased mass affects ligand efficiency slightly.[1] |
| LogP (Predicted) | ~2.4 - 2.6 | ~3.8 - 4.1 | Major Shift. CMP is significantly more lipophilic due to Cl and Me groups.[1] |
| Water Solubility | Moderate | Low | CMP requires organic co-solvents (DMSO, MeOH) for assays. |
| pKa (Conjugate Acid) | ~ -5.8 (Very weak base) | ~ -6.0 | The N-lone pair is part of the aromatic sextet; neither is basic.[1] |
| Metabolic Liability | High (Para-position) | Low | The 4-Cl blocks the primary site of CYP450 oxidation.[1] |
| Planarity | Semi-planar (Flexible) | Non-planar (Rigid) | CMP is an atropisomer-like scaffold (though rapid rotation at RT).[1] |
Synthetic Methodologies
The synthesis of both compounds typically relies on the Paal-Knorr Pyrrole Synthesis , but CMP requires specific unsymmetrical 1,4-dicarbonyl precursors.
Protocol: Paal-Knorr Cyclization
General Reaction: Primary Amine + 1,4-Diketone
Workflow for CMP Synthesis:
-
Precursors: 4-Chloroaniline (Amine) + 4-Oxopentanal (or protected equivalent like 2-methyl-2,5-dimethoxytetrahydrofuran).[1]
-
Solvent System: Toluene or Acetic Acid (Reflux).[1]
-
Catalyst:
-Toluenesulfonic acid (pTSA) or Lewis acids ( ).[1]
Figure 2: Paal-Knorr synthetic pathway for CMP. Note the requirement for an unsymmetrical dicarbonyl source.
Biological Performance & Experimental Data[1][4][5][6]
Metabolic Stability (Microsomal Stability Assay)
In drug development, the 4-chloro substitution is a strategic "metabolic block."
-
Experiment: Incubation with Human Liver Microsomes (HLM) + NADPH.[1]
-
Result:
-
PP: Rapid clearance (
min). Major metabolite: 1-(4-hydroxyphenyl)pyrrole.[1] -
CMP: Extended stability (
min). The para-position is blocked, forcing metabolism to slower secondary routes (e.g., methyl oxidation or ring opening).
-
Biological Activity (Antifungal/Antibacterial)
Pyrrole derivatives often exhibit antimicrobial properties.[1][4]
References
-
Paal-Knorr Synthesis Overview
-
Metabolic Blocking Strategies
- Title: "The Role of Fluorine and Chlorine in Drug Design."
- Source: Journal of Medicinal Chemistry (General Principle Cit
-
URL:[Link]
-
Atropisomerism in N-Aryl Heterocycles
-
Pyrrole Biological Activity
Sources
- 1. (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | C16H13ClO | CID 5368443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. CN102584558A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
